molecular formula C8H13ClN2O2S2 B8752811 3-Amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide CAS No. 194086-62-9

3-Amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide

Cat. No. B8752811
M. Wt: 268.8 g/mol
InChI Key: JHGQNBJARXLMBD-UHFFFAOYSA-N
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Patent
US07166639B2

Procedure details

To a solutuion of 5-chloro-thiophene-2-sulfonic acid tert-butylamide (310 mg, 1.22 mmol) in THF (10 mL) at −78° C. was added n-Buli (1.6 M in hexane, 1.7 mL, 2.7 mmol) dropwise. The resultant solution was warmed up to −30° C. and maintained at −20° C.–−30° C. for 10 min. It was rmixed with a solution of 4-methylbenzenesulfonyl azide (361 mg, 1.83 mmol) in THF (2 mL). The mixture was stirred at ambient temperature for 1 h before diluted with brine solution (30 mL) and washed with toluene (20 mL). The organic phase was separated and mixed with NaBH4 (500 mg, 13.2 mmol) and H2O (5 mL). The mixture was stirred for 2 h. at room temperature, then diluted with brine solution (50 mL) and washed with ethyl acetate (50 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated. Flash chromatography (hexanes/ethyl acetate, 4:1) then provided 3a (250 mg) as a yellow oil.
Name
brine
Quantity
30 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
310 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
361 mg
Type
reactant
Reaction Step Five
Name
Quantity
500 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([C:9]1[S:10][C:11]([Cl:14])=[CH:12][CH:13]=1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].CC1C=CC(S([N:25]=[N+]=[N-])(=O)=O)=CC=1.[BH4-].[Na+].O>C1COCC1.CCCCCC.[Cl-].[Na+].O>[C:1]([NH:5][S:6]([C:9]1[S:10][C:11]([Cl:14])=[CH:12][C:13]=1[NH2:25])(=[O:7])=[O:8])([CH3:4])([CH3:2])[CH3:3] |f:2.3,7.8.9|

Inputs

Step One
Name
brine
Quantity
30 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
310 mg
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C=1SC(=CC1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
361 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Step Six
Name
Quantity
500 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Seven
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at −20° C.–−30° C. for 10 min
Duration
10 min
WASH
Type
WASH
Details
washed with toluene (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h. at room temperature
Duration
2 h
WASH
Type
WASH
Details
washed with ethyl acetate (50 mL, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C=1SC(=CC1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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